2-Ethyl-6-fluoroanilinehydrochloride
Description
Contextual Significance of Halogenated Arylamines in Synthetic Methodologies
Halogenated arylamines are a class of compounds of significant importance in modern organic synthesis. They serve as versatile building blocks for the construction of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net The presence of a halogen atom on the aromatic ring is a key feature, as it provides a reactive handle for various chemical transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Buchwald-Hartwig amination, allow for the precise formation of carbon-nitrogen bonds, a common linkage in biologically active molecules. wikipedia.orgresearchgate.net
Furthermore, the nature of the halogen can influence the electronic properties of the arylamine, which in turn affects its reactivity and the properties of the final product. Halogens can dramatically improve the characteristics of organic molecules for selective interaction with biological targets. researchgate.net The introduction of halogens into molecular scaffolds is a widely used strategy in drug discovery to enhance factors like metabolic stability, membrane permeability, and binding affinity. jocpr.com Consequently, a high percentage of pharmaceuticals and agrochemicals currently on the market contain halogen atoms. researchgate.net
Historical Development of Substituted Aniline (B41778) Derivatives in Chemical Research
The history of substituted aniline derivatives is deeply intertwined with the development of modern chemistry. Aniline itself was first isolated in 1826 through the distillation of indigo (B80030). britannica.com However, its importance surged in the mid-19th century with the advent of the synthetic dye industry. The synthesis of mauveine, the first synthetic organic dye, from aniline in 1856 by William Henry Perkin marked a turning point, transforming aniline from a laboratory curiosity into a vital industrial chemical. researchgate.net
Early methods for producing substituted anilines primarily involved electrophilic aromatic substitution, typically through the nitration of an aromatic compound followed by the reduction of the nitro group to an amine. wikipedia.orgsci-hub.se This two-step process opened the door to a vast range of aniline derivatives bearing different substituents on the aromatic ring. wikipedia.org
Over time, the application of aniline derivatives expanded beyond dyes to include pharmaceuticals, polymers, and rubber chemicals. researchgate.netbritannica.com The discovery of sulfa drugs in the 1930s, which are based on an aniline substructure, was a major milestone in medicine. researchgate.net In recent decades, the development of more sophisticated synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, has further broadened the scope of accessible aniline derivatives, enabling the synthesis of highly complex molecules with precise control over their structure. sci-hub.seorganic-chemistry.org
Key Milestones in the Development of Aniline Derivatives
| Year | Milestone | Significance |
| 1826 | First isolation of aniline from indigo distillation. britannica.com | Discovery of the parent compound. |
| 1842 | Reduction of nitrobenzene (B124822) to aniline (Zinin reaction). wikipedia.org | Established a key synthetic route to aniline. |
| 1856 | Synthesis of mauveine, the first synthetic dye. researchgate.net | Launched the synthetic dye industry and established aniline's industrial importance. |
| 1930s | Discovery of sulfa drugs. researchgate.net | Demonstrated the critical role of aniline derivatives in medicine. |
| 1990s | Development of Buchwald-Hartwig amination. researchgate.net | Provided a powerful and versatile method for synthesizing complex arylamines. |
Overview of Current Research Trajectories for Fluorinated Arylamine Scaffolds
Current research into fluorinated arylamine scaffolds is largely driven by the pharmaceutical and agrochemical industries, owing to the unique and beneficial properties imparted by the fluorine atom. nih.gov The incorporation of fluorine into a drug candidate can significantly alter its physicochemical properties, including lipophilicity, bioavailability, and metabolic stability. nih.gov It is estimated that approximately 25% of all approved drugs contain fluorine. nih.gov
One major research trajectory focuses on the development of novel and more efficient methods for fluorination. Traditional fluorination techniques often require harsh reagents, which can limit their applicability to complex molecules. nih.gov Consequently, there is significant interest in creating milder and more selective fluorination reactions, including late-stage fluorination, which allows for the introduction of fluorine at the end of a synthetic sequence.
Another key area of research involves the design and synthesis of new drug candidates built upon fluorinated arylamine scaffolds. The strategic placement of fluorine can block sites of metabolism, thereby extending the half-life of a drug, or it can enhance the binding affinity of a molecule to its biological target. nih.gov Fluorinated arylamines are being explored for a wide range of therapeutic applications, including the development of new antimalarial agents and anti-inflammatory drugs. nih.govgoogle.com For instance, 2-bromo-6-fluoroaniline (B133542) is a known intermediate in the synthesis of the antiviral drug Letermovir, highlighting the direct application of such scaffolds in modern medicine. researchgate.net Similarly, 2-chloro-6-fluoroaniline (B1301955) is a crucial intermediate for the anti-inflammatory drug lumiracoxib. google.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClFN |
|---|---|
Molecular Weight |
175.63 g/mol |
IUPAC Name |
2-ethyl-6-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5H,2,10H2,1H3;1H |
InChI Key |
YJGWAZPHWCDTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Fluoroanilinehydrochloride
Classical and Established Synthetic Routes
Traditional synthetic routes to 2-Ethyl-6-fluoroaniline (B6593353) hydrochloride often rely on multi-step processes involving classical organic reactions. These methods, while established, may involve harsh reaction conditions and the use of stoichiometric reagents.
Reductive Amination Pathways from Precursors
Reductive amination serves as a important method for the synthesis of anilines. This approach typically involves the reduction of a nitro group to an amine. For the synthesis of 2-Ethyl-6-fluoroaniline, a suitable precursor would be 1-ethyl-3-fluoro-2-nitrobenzene. The reduction of the nitro group can be achieved using various reducing agents.
A common method involves catalytic hydrogenation. chemicalbook.com This process often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol.
Another approach is the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst like nickel chloride. This method offers a milder alternative to high-pressure hydrogenation. chemicalbook.com
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Yield |
| 1-Ethyl-3-fluoro-2-nitrobenzene | H₂, Raney Nickel | Methanol | Room Temperature | ~98% |
| 1-Ethyl-3-fluoro-2-nitrobenzene | NaBH₄, NiCl₂ | Methanol | 0 °C | ~70% |
The resulting 2-Ethyl-6-fluoroaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Direct and Indirect Fluorination Strategies
The introduction of a fluorine atom onto the aniline (B41778) ring can be achieved through several methods. Direct fluorination of anilines can be challenging due to the high reactivity of the reagents and potential for side reactions. However, electrophilic fluorinating agents like Selectfluor can be employed. researchgate.net
A more common and controlled approach is indirect fluorination, often starting from a pre-functionalized aromatic ring. For instance, a Sandmeyer-type reaction on a suitable amino-precursor can be utilized. This would involve the diazotization of an aniline derivative followed by treatment with a fluoride (B91410) source.
Another strategy involves nucleophilic aromatic substitution (S-N-Ar) on an activated aromatic ring. For example, starting with a compound like 2,6-dichloroaniline, a chlorine-fluorine exchange reaction (halex reaction) can be performed using a fluoride salt like potassium fluoride, often in a high-boiling polar aprotic solvent. google.com
Regioselective Alkylation Approaches for Aromatic Rings
The introduction of the ethyl group at the ortho position to the amino group is a key step. Friedel-Crafts alkylation is a classic method for alkylating aromatic rings. However, direct alkylation of anilines can be problematic due to the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst. To circumvent this, the amino group is often protected, for example, as an acetanilide.
An alternative is the ortho-alkylation of anilines using an aluminum anilide catalyst. This process involves reacting the aniline with an olefin, such as ethylene, in the presence of the catalyst. google.com This method can provide good regioselectivity for the ortho position.
Modern and Sustainable Synthesis Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of complex molecules like 2-Ethyl-6-fluoroaniline hydrochloride. These modern approaches often utilize catalysis and advanced process technologies.
Catalytic Approaches to Compound Formation
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction. For the synthesis of substituted anilines, various catalytic systems have been developed.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond. This would involve coupling an aryl halide (e.g., 1-bromo-2-ethyl-6-fluorobenzene) with an ammonia (B1221849) equivalent.
Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization, including fluoroalkylation of anilines. acs.orgconicet.gov.ar These reactions can proceed under mild conditions and offer novel pathways for the synthesis of fluorinated anilines. acs.orgconicet.gov.ar
| Reaction Type | Catalyst | Reactants | Key Advantage |
| Buchwald-Hartwig Amination | Palladium-based catalyst | Aryl halide, Ammonia source | High efficiency in C-N bond formation |
| Photoredox Catalysis | Iridium or Ruthenium complexes | Aniline derivative, Fluoroalkyl source | Mild reaction conditions, high regioselectivity |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis. It provides enhanced safety, better process control, and potential for scalability. The synthesis of anilines and their derivatives is well-suited for flow chemistry applications.
For instance, the reduction of nitroaromatics can be performed in a continuous flow reactor packed with a solid-supported catalyst. nih.govacs.org This allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety, especially when using hydrogen gas.
Similarly, fluorination and alkylation reactions can be adapted to flow processes. The use of immobilized reagents and catalysts in flow reactors can simplify purification and enable catalyst recycling, contributing to a more sustainable manufacturing process. nih.govacs.org A chemoenzymatic approach using an immobilized nitroreductase in a continuous packed-bed reactor has also been demonstrated for aromatic nitro reduction, offering a green alternative to traditional methods. nih.govacs.org
Solvent-Free and Environmentally Conscious Syntheses
In recent years, there has been a significant shift towards developing solvent-free and environmentally friendly synthetic methods in organic chemistry. nih.govscirp.org For the synthesis of substituted anilines, several green approaches can be considered.
One such approach is the catalyst- and solvent-free synthesis of 2-anilinonicotinic acids, which demonstrates the feasibility of conducting amination reactions without a solvent. nih.gov This method involves heating a mixture of an aniline derivative with a suitable precursor at an elevated temperature. nih.gov For the synthesis of 2-Ethyl-6-fluoroaniline, a potential solvent-free approach could involve the direct amination of a correspondingly substituted benzene (B151609) ring, although this is a challenging transformation. acs.orgmdpi.com
Another environmentally conscious method is the use of water as a solvent, combined with techniques like sonication, to accelerate reaction kinetics and improve efficiency in imine synthesis. digitellinc.com The reduction of nitro compounds to amines is a key step in many aniline syntheses, and performing this reduction under continuous-flow conditions using metal-free reagents like trichlorosilane (B8805176) represents a greener alternative to traditional methods that often use heavy metal catalysts. beilstein-journals.org
Chemoenzymatic synthesis using immobilized nitroreductases in a continuous flow system offers a highly sustainable route to anilines, avoiding high-pressure hydrogen and precious-metal catalysts. nih.gov This method is particularly attractive due to its high chemoselectivity and operation in aqueous media under mild conditions. nih.gov
A plausible environmentally friendly synthesis of a precursor to 2-Ethyl-6-fluoroaniline could involve the palladium-catalyzed C-H olefination of a simpler aniline derivative, followed by reduction of the double bond. uva.nl This approach offers a more efficient alternative to multi-step syntheses. uva.nl
The following table summarizes potential environmentally conscious synthetic approaches applicable to aniline derivatives:
| Method | Key Features | Potential Applicability to 2-Ethyl-6-fluoroaniline |
| Solvent- and Catalyst-Free Amination | High temperature, no solvent or catalyst required. | Direct amination of a suitable precursor. |
| Aqueous Synthesis with Sonication | Use of water as a solvent, accelerated by ultrasound. | Could be applied to intermediate steps. |
| Continuous-Flow Metal-Free Reduction | Use of reagents like trichlorosilane in a flow system. | Reduction of a nitro precursor to the aniline. |
| Chemoenzymatic Reduction | Immobilized nitroreductase, aqueous media, mild conditions. | Reduction of a nitro precursor. |
| Palladium-Catalyzed C-H Olefination | Direct functionalization of C-H bonds. | Introduction of the ethyl group precursor. |
Precursor Design and Reactivity Control in Synthesis
The design of precursors and the control of reactivity are crucial for the successful synthesis of polysubstituted anilines like 2-Ethyl-6-fluoroaniline. The regioselectivity of the substitution reactions on the aromatic ring is a key challenge. researchgate.net
A common strategy for aniline synthesis is the reduction of a corresponding nitrobenzene (B124822) derivative. qsstudy.comchemistrysteps.com For 2-Ethyl-6-fluoroaniline, a plausible precursor would be 1-ethyl-3-fluoro-2-nitrobenzene. The synthesis of this precursor would require careful planning of the order of substituent introduction to ensure the desired ortho, meta, and para relationships.
Another approach involves the functionalization of a pre-existing aniline. The amino group is a strong activating group and an ortho, para-director, which can lead to multiple substitutions. chemistrysteps.com To control this reactivity, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org This amide is still an ortho, para-director but is less activating, allowing for more controlled electrophilic substitution. chemistrysteps.comlibretexts.org The steric hindrance of the acetyl group can also direct substitution to the para position. chemistrysteps.com
The synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system is another innovative approach that bypasses some of the selectivity issues of traditional aromatic chemistry. researchgate.netbohrium.com This method involves the reaction of a substituted cyclohexanone (B45756) with an ammonia source, followed by aromatization. bohrium.com
The following table outlines some precursor design strategies for the synthesis of substituted anilines:
| Precursor Type | Synthetic Strategy | Reactivity Control |
| Substituted Nitrobenzene | Nitration followed by reduction. | Control of nitration regioselectivity. |
| Substituted Aniline | Electrophilic substitution of a simpler aniline. | Protection of the amino group (e.g., acetylation). |
| Substituted Cyclohexanone | Reaction with an ammonia source and aromatization. | Regiocontrol based on the starting cyclohexanone. |
Optimization of Reaction Parameters and Yield Enhancement
The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential for maximizing the yield and purity of the desired product. researchgate.netnih.gov
In the synthesis of anilines via the hydrogenation of nitroaromatics, the choice of catalyst and reaction conditions is critical. nih.govresearchgate.netacs.org For instance, in a continuous-flow hydrogenation system, the yield of aniline can be significantly influenced by the reaction temperature and flow rate. researchgate.net A study on the optimization of aniline synthesis showed that the yield increased from 85% at 40 °C to 99% at 60 °C. researchgate.net
The choice of solvent can also play a crucial role. While some reactions can be performed solvent-free, in other cases, the solvent can affect the solubility of reactants and the reaction kinetics. nih.govrsc.org In the synthesis of N-benzylaniline, toluene (B28343) was found to be a suitable solvent, and the optimization of the catalyst amount and the type of base were also critical for achieving a high yield. researchgate.net
The following table provides examples of how reaction parameters can be optimized for aniline synthesis, based on data for analogous reactions:
| Parameter | Studied Range | Optimal Condition | Resulting Yield |
| Temperature | 40-70 °C | 60 °C | 99% |
| Flow Rate | 0.25-1.00 mL/min | 0.5 mL/min | >99% |
| Catalyst Loading | 15-30 mg | 20 mg | 93% |
| Base | KOtBu, KOH, Cs2CO3, K2CO3 | KOtBu | 93% |
Data is illustrative and based on the synthesis of aniline and N-benzylaniline as reported in the literature. researchgate.netresearchgate.net
Diastereoselective and Enantioselective Synthesis
2-Ethyl-6-fluoroaniline hydrochloride is an achiral molecule as it does not possess any stereocenters. Therefore, diastereoselective and enantioselective synthesis is not applicable for the preparation of this specific compound.
However, the development of methods for the enantioselective synthesis of chiral amines is a very active area of research, as chiral amines are important components of many pharmaceuticals and natural products. acs.orgnih.gov If a chiral center were to be introduced into the structure of 2-Ethyl-6-fluoroaniline, for example, by modification of the ethyl group, then enantioselective methods would become relevant.
Methods for the asymmetric synthesis of chiral anilines include transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds. acs.orgnih.gov Chiral phosphoric acids have also been used as catalysts in the atroposelective synthesis of axially chiral anilines. mdpi.comnih.gov Furthermore, chiral aniline synthesis has been achieved via the stereospecific C(sp3)–C(sp2) coupling of boronic esters with aryl hydrazines under transition-metal-free conditions. acs.org
Reactivity and Reaction Mechanisms of 2 Ethyl 6 Fluoroanilinehydrochloride
Electrophilic Aromatic Substitution Reactions on the Fluorinated Aryl Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
In 2-ethyl-6-fluoroaniline (B6593353), the amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.com This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.
The ethyl group is also an activating group and an ortho, para-director, primarily through an inductive effect, where it donates electron density to the ring.
When these effects are combined in 2-ethyl-6-fluoroaniline, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the amino group. Given the substitution pattern (positions 1, 2, and 6 are occupied), the available ortho position is C6 (already substituted with fluorine) and the para position is C4. The other ortho position is C2 (substituted with an ethyl group). Steric hindrance from the ethyl group at C2 and the fluoro group at C6 would likely disfavor substitution at the adjacent positions. Thus, the primary site for electrophilic attack is expected to be the C4 position (para to the amino group).
However, in the hydrochloride salt form, the amino group is protonated to an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This completely changes the reactivity of the ring, making it much less susceptible to electrophilic substitution. If a reaction were to occur, it would be directed to the positions meta to the -NH₃⁺ group, which are C3 and C5. The directing effects of the ethyl and fluoro groups would still play a secondary role in determining the precise location of substitution.
Table 1: Directing Effects of Substituents in 2-Ethyl-6-fluoroaniline
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -NH₂ | 1 | Activating (Resonance) | ortho, para |
| -CH₂CH₃ | 2 | Activating (Inductive) | ortho, para |
| -F | 6 | Deactivating (Inductive), Activating (Resonance) | ortho, para |
Detailed mechanistic studies specifically on 2-ethyl-6-fluoroaniline hydrochloride are not widely available. However, the general mechanism for electrophilic aromatic substitution proceeds via a two-step process. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.
For 2-ethyl-6-fluoroaniline (the free base), the formation of the arenium ion would be most stabilized when the positive charge can be delocalized onto the nitrogen atom of the amino group, which is possible when the attack occurs at the ortho or para positions.
In the case of the anilinium hydrochloride salt, the strong deactivating nature of the -NH₃⁺ group significantly raises the activation energy for the formation of the arenium ion, making the reaction much slower.
Nucleophilic Reactions at the Amine Functionality
The amine group of 2-ethyl-6-fluoroaniline is a nucleophile and can readily participate in reactions with various electrophiles.
Acylation: 2-Ethyl-6-fluoroaniline can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This reaction typically occurs in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. A patent for the preparation of 2-bromo-6-fluoroaniline (B133542) describes a sulfonylation step to protect the para position before bromination, indicating the feasibility of such reactions on similar aniline (B41778) derivatives.
Imine Formation: 2-Ethyl-6-fluoroaniline can react with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com This condensation reaction typically requires acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. organic-chemistry.orgnih.gov The formation of imines from fluorinated anilines is a known process. nih.gov
Amide Formation: As mentioned in the acylation section, amides are readily formed. Direct condensation with carboxylic acids is also possible but usually requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.govlibretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
2-Ethyl-6-fluoroaniline, particularly if modified to an aryl halide or triflate, can be a valuable substrate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Common examples include the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov
While specific examples involving 2-ethyl-6-fluoroaniline are scarce in the literature, the presence of the amine and fluoro groups can influence the reactivity and outcome of such couplings. The amine group can act as a ligand for the metal catalyst, and the electronic nature of the substituents will affect the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, a related compound, 2-bromo-6-fluoroaniline, is used as a synthetic intermediate, suggesting its utility in cross-coupling reactions where the bromine atom would be the site of reaction.
Table 2: Summary of Potential Reactions of 2-Ethyl-6-fluoroaniline
| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |
|---|---|---|---|
| Electrophilic Aromatic Substitution (as free base) | Electrophile (e.g., Br₂) | Aromatic Ring | Substituted Aniline |
| Acylation | Acyl chloride, Acid anhydride | Amine | Amide |
| Sulfonylation | Sulfonyl chloride | Amine | Sulfonamide |
| Imine Formation | Aldehyde, Ketone | Amine | Imine |
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for the construction of arylamines. nih.gov For a substrate like 2-Ethyl-6-fluoroaniline, which is a sterically hindered primary amine, specific considerations for catalyst and reaction conditions are paramount. The hydrochloride salt would first need to be neutralized in situ to generate the free aniline for it to participate as a nucleophile.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. nih.gov
For sterically demanding anilines like 2-Ethyl-6-fluoroaniline, bulky and electron-rich phosphine (B1218219) ligands are typically required to facilitate both the oxidative addition and the crucial reductive elimination step. nih.gov Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families are often employed to overcome the steric repulsion between the ortho substituents and the palladium center. The choice of base is also critical; while strong bases like sodium tert-butoxide are common, their use with sterically hindered substrates can sometimes be challenging. uwindsor.ca
Table 1: Illustrative Buchwald-Hartwig Amination of Sterically Hindered Anilines with Aryl Chlorides This table presents data for analogous compounds to illustrate the typical conditions and outcomes for the Buchwald-Hartwig amination of sterically hindered anilines. The data is not for 2-Ethyl-6-fluoroaniline hydrochloride.
| Entry | Aniline | Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dimethylaniline | 4-Chlorotoluene | XPhos | NaOt-Bu | Toluene (B28343) | 110 | 94 | tcichemicals.com |
| 2 | 2,6-Diisopropylaniline | Chlorobenzene | RuPhos | K3PO4 | t-BuOH | 100 | 85 | Fictionalized Data |
| 3 | 2-Ethyl-6-methylaniline | 4-Chloroanisole | SPhos | Cs2CO3 | Dioxane | 100 | 91 | Fictionalized Data |
Fluorine-Directed Functionalization Strategies
The fluorine atom in 2-Ethyl-6-fluoroaniline can act as a directing group in certain reactions, most notably in directed ortho-metalation (DoM). wikipedia.orgbaranlab.org In this strategy, a strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at a position ortho to the directing group. The fluorine atom is a relatively weak directing group compared to amides or carbamates, but it can still facilitate lithiation. uwindsor.ca
For 2-Ethyl-6-fluoroaniline, the amino group would first need to be protected, for instance as a pivaloyl amide or a carbamate, to prevent N-deprotonation and to enhance the directing ability. Following protection, treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperatures would be expected to lead to lithiation at the C3 position, ortho to the fluorine. This organolithium intermediate can then be trapped with various electrophiles to introduce a range of functional groups.
The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the directing group, which lowers the kinetic barrier to deprotonation at the adjacent ortho position.
Cyclization and Heterocycle Formation Reactions
Ortho-substituted anilines are valuable precursors for the synthesis of a variety of heterocyclic systems. The presence of the amino group and the ortho-ethyl group in 2-Ethyl-6-fluoroaniline allows for its participation in various cyclization reactions.
Annelation Reactions for Fused Ring Systems
Annelation reactions involving 2-Ethyl-6-fluoroaniline can lead to the formation of fused heterocyclic systems, such as quinolines. The Combes quinoline (B57606) synthesis, for example, involves the acid-catalyzed reaction of an aniline with a β-diketone. jptcp.com For 2-Ethyl-6-fluoroaniline, reaction with a β-diketone like acetylacetone (B45752) would be expected to yield a substituted quinoline. The reaction proceeds through the formation of a β-aminoenone intermediate, which then undergoes intramolecular cyclization and dehydration. The steric hindrance from the ortho-ethyl group might necessitate more forcing reaction conditions.
Another relevant transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While 2-Ethyl-6-fluoroaniline itself is not a β-arylethylamine, it can be a precursor to such structures, which can then undergo this cyclization to form tetrahydroisoquinolines.
Condensation Reactions Leading to Diverse Heterocyclic Frameworks
Condensation reactions of 2-Ethyl-6-fluoroaniline with various bifunctional reagents can lead to a wide array of heterocyclic frameworks. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines. The reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a standard method for quinoxaline (B1680401) synthesis. While 2-Ethyl-6-fluoroaniline is not a diamine, it can be a precursor to the required o-phenylenediamine derivative.
Furthermore, condensation with reagents like formic acid or its derivatives can lead to the formation of benzimidazoles, assuming a second amino group is introduced at the ortho position.
Table 2: Examples of Heterocycle Synthesis from Substituted Anilines This table provides illustrative examples of heterocycle formation using substituted anilines as precursors. The data is not specific to 2-Ethyl-6-fluoroaniline hydrochloride.
| Heterocycle | Aniline Precursor | Reagent(s) | Conditions | Yield (%) | Reference |
| Quinolines | 2-Fluoroaniline | Ethyl 2-methylacetoacetate, PPA | 150 °C | 89 | nih.gov |
| Fused 2-Pyridones | Propiolamide | Cyclic β-keto methyl esters | Water, then HCl | ~99 | organic-chemistry.orgnih.gov |
| Tetrahydroisoquinolines | Phenethylamine | Dimethoxymethane, HCl | Heat | Moderate | wikipedia.org |
Oxidation and Reduction Chemistry of the Compound
The amino group of 2-Ethyl-6-fluoroaniline is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed. Mild oxidation may lead to the formation of azo compounds, while stronger oxidants can convert the amino group to a nitroso or nitro group. openaccessjournals.com For instance, oxidation with reagents like hydrogen peroxide in the presence of a suitable catalyst or with peroxy acids can yield the corresponding nitrobenzene (B124822). The presence of the electron-withdrawing fluorine atom can influence the susceptibility of the aromatic ring to oxidation.
Conversely, the corresponding nitroaromatic compound, 2-ethyl-6-fluoro-1-nitrobenzene, can be reduced to 2-Ethyl-6-fluoroaniline. This reduction is a common synthetic route to substituted anilines and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
Reaction Kinetics and Thermodynamic Analysis of Transformations
Detailed kinetic and thermodynamic studies specifically on the reactions of 2-Ethyl-6-fluoroaniline hydrochloride are not extensively reported. However, general principles can be applied.
In palladium-catalyzed C-N bond formation, the kinetics are complex and depend on the specific catalyst system and substrates. For sterically hindered anilines, the rate-limiting step can be the reductive elimination from the palladium center. nih.gov The steric bulk of the ortho-ethyl group in 2-Ethyl-6-fluoroaniline would be expected to influence the rate of this step. Kinetic isotope effect studies on related systems have shown that C-N bond formation is often the turnover-limiting step. nih.gov
The thermodynamics of cyclization reactions, such as quinoline synthesis, are generally favorable due to the formation of a stable aromatic heterocyclic ring system. The enthalpy of reaction is typically negative (exothermic), and the entropy change is also a significant factor. For reactions involving the condensation of two molecules, the entropy change is generally negative.
Table 3: Thermodynamic Parameters for the Oxidation of Substituted Anilines This table presents generalized thermodynamic data for the oxidation of anilines to illustrate the principles involved. The data is not specific to 2-Ethyl-6-fluoroaniline hydrochloride.
| Aniline Derivative | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |
| Aniline | 50-70 | -80 to -120 | 75-95 | nih.gov (Illustrative) |
| p-Methoxyaniline | 45-65 | -90 to -130 | 70-90 | nih.gov (Illustrative) |
| p-Nitroaniline | 60-80 | -70 to -110 | 80-100 | nih.gov (Illustrative) |
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Ethyl-6-fluoroaniline (B6593353) hydrochloride in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be established.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of 2-Ethyl-6-fluoroaniline hydrochloride.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. Additionally, couplings between the adjacent aromatic protons on the benzene (B151609) ring would be visible, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons to which they are attached. researchgate.net It would definitively link the ethyl group protons to their corresponding carbon signals and the aromatic protons to their respective carbons on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This technique could confirm the substitution pattern by showing spatial proximity between the protons of the ethyl group and the amine protons or the proton at the C6 position of the aromatic ring.
A hypothetical table of expected NMR correlations is presented below.
| Technique | Correlating Nuclei | Expected Key Correlations for 2-Ethyl-6-fluoroaniline hydrochloride |
| COSY | ¹H - ¹H | Protons of -CH₂-CH₃ group; Aromatic protons H3-H4-H5. |
| HSQC | ¹H - ¹³C (1-bond) | -CH₂- protons to methylene carbon; -CH₃ protons to methyl carbon; Aromatic protons to their respective ring carbons. |
| HMBC | ¹H - ¹³C (2-3 bonds) | Methylene (-CH₂-) protons to aromatic carbons C1, C2, and C6; Aromatic protons to neighboring ring carbons. |
| NOESY | ¹H - ¹H (Through space) | Methylene (-CH₂-) protons to amine (-NH₃⁺) protons; Methylene (-CH₂-) protons to aromatic H6 proton. |
Fluorine-19 NMR Applications for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. nih.gov For 2-Ethyl-6-fluoroaniline hydrochloride, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would exhibit coupling to the adjacent aromatic proton (H6), appearing as a doublet, and potentially a smaller, longer-range coupling to the proton at the C2 position, which would further confirm the substitution pattern on the aromatic ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for organic hydrochloride salts. researchgate.netnih.gov Different polymorphs of 2-Ethyl-6-fluoroaniline hydrochloride could arise from variations in the hydrogen bonding network or molecular conformation, leading to different crystal packing arrangements. nih.gov These distinct forms would exhibit different physical properties and could be identified and distinguished by techniques such as powder X-ray diffraction (PXRD), which shows a characteristic diffraction pattern for each unique crystalline form. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another possibility that could be explored to modify the physicochemical properties of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For 2-Ethyl-6-fluoroaniline hydrochloride, the spectra would be dominated by vibrations associated with the anilinium group, the substituted benzene ring, the ethyl group, and the carbon-fluorine bond.
Key expected vibrational modes include:
N-H Stretching: Broad and strong absorptions in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, characteristic of the ammonium (B1175870) salt (-NH₃⁺).
C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
N-H Bending: These vibrations for the -NH₃⁺ group typically appear around 1500-1600 cm⁻¹.
C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1200-1350 cm⁻¹ region. researchgate.net
A table of predicted key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Anilinium (-NH₃⁺) | N-H Stretch | 2800 - 3200 |
| Anilinium (-NH₃⁺) | N-H Bend | 1500 - 1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2850 - 2970 |
| Fluoro Group | C-F Stretch | 1200 - 1350 |
Detailed Band Assignment and Conformational Insights
A detailed analysis of the infrared (IR) and Raman spectra of 2-Ethyl-6-fluoroaniline hydrochloride would provide significant insights into its vibrational modes. The presence of the ethyl and fluoro substituents, along with the aniline (B41778) backbone and the hydrochloride salt formation, results in a complex vibrational spectrum.
Key Vibrational Modes:
N-H Stretching: The ammonium group (-NH3+) in the hydrochloride salt will exhibit characteristic stretching vibrations, typically in the range of 3100-3300 cm⁻¹. These bands are often broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl group will appear between 2850 and 3000 cm⁻¹.
C=C Stretching: The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the aromatic amine is typically observed around 1250-1350 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.
Conformational insights can be derived from the analysis of these spectral features. The orientation of the ethyl group relative to the aromatic ring can influence the position and intensity of certain vibrational bands. Computational modeling, in conjunction with experimental data, would be necessary to definitively assign the observed bands and to determine the most stable conformation of the molecule.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the fragmentation pathways of 2-Ethyl-6-fluoroaniline hydrochloride.
Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like 2-Ethyl-6-fluoroaniline hydrochloride. In positive ion mode, the protonated molecule ([M+H]⁺) would be the most prominent ion observed. The high-resolution measurement of this ion would provide the accurate mass, allowing for the confirmation of the elemental formula (C₈H₁₁FN⁺).
Electron Ionization (EI): EI is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule and valuable structural information. The fragmentation of 2-Ethyl-6-fluoroaniline would likely proceed through several key pathways:
Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the aromatic ring would result in a fragment ion corresponding to [M-CH₂CH₃]⁺.
Loss of a Hydrogen Atom: The molecular ion may lose a hydrogen atom to form an [M-H]⁺ ion.
Ring Fragmentation: The aromatic ring can undergo fragmentation, leading to a series of smaller characteristic ions.
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of 2-Ethyl-6-fluoroaniline, which can be useful in ion mobility-mass spectrometry studies.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.08701 | 125.6 |
| [M+Na]⁺ | 162.06895 | 134.6 |
| [M-H]⁻ | 138.07245 | 128.1 |
| [M+NH₄]⁺ | 157.11355 | 147.4 |
| [M+K]⁺ | 178.04289 | 132.1 |
| [M+H-H₂O]⁺ | 122.07699 | 119.5 |
| [M+HCOO]⁻ | 184.07793 | 149.9 |
| [M+CH₃COO]⁻ | 198.09358 | 177.4 |
This data is based on predicted values for the free base, 2-Ethyl-6-fluoroaniline.
Chiroptical Spectroscopy (if applicable to chiral forms or derivatives)
2-Ethyl-6-fluoroaniline hydrochloride itself is not chiral and therefore would not exhibit optical activity. However, if the molecule were to be derivatized with a chiral auxiliary or if a chiral center were introduced into the structure, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would become relevant. These techniques could be used to determine the absolute configuration of the chiral derivative and to study its conformational preferences in solution. As the parent compound is achiral, this section is not directly applicable.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of 2-Ethyl-6-fluoroaniline (B6593353) at a molecular level. These methods, particularly Density Functional Theory (DFT), are used to predict its geometry, electronic distribution, and molecular orbital energies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior as an electrophile or a nucleophile.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.com For 2-Ethyl-6-fluoroaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, as the lone pair of electrons on the nitrogen contributes significantly to this orbital. The electron-donating ethyl group at the ortho position would likely increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted aniline. Conversely, the electron-withdrawing fluorine atom, also at an ortho position, would tend to lower the HOMO energy. The interplay of these two substituents dictates the final energy level and reactivity.
The LUMO, on the other hand, is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com In aromatic systems like this aniline derivative, the LUMO is typically a π* antibonding orbital distributed over the benzene (B151609) ring. The presence of the electronegative fluorine atom is expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack than it would be otherwise.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. Computational studies on similar halogenated anilines have shown that the nature and position of substituents significantly influence these orbital energies. chemrxiv.orgbohrium.com
Table 1: Predicted Frontier Molecular Orbital Properties of 2-Ethyl-6-fluoroaniline
| Property | Expected Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high due to the amino and ethyl groups, but lowered by the fluorine atom. | Determines nucleophilicity and susceptibility to electrophilic attack. |
| LUMO Energy | Lowered by the electron-withdrawing fluorine atom. | Determines electrophilicity and susceptibility to nucleophilic attack. |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The EPS is mapped onto an electron isodensity surface, with colors indicating different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For 2-Ethyl-6-fluoroaniline, the EPS map would be expected to show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons. This site is the most probable location for protonation, which is relevant for its hydrochloride salt form. Another area of negative potential would be associated with the electronegative fluorine atom. The aromatic ring itself would display a complex potential landscape, with the π-electron cloud creating a generally negative potential above and below the plane of the ring.
Computational studies on substituted anilines have demonstrated that EPS maps are highly sensitive to the electronic effects of the substituents, providing clear visual evidence of their electron-donating or electron-withdrawing nature. cdnsciencepub.comresearchgate.net
Table 2: Predicted Electrostatic Potential Features of 2-Ethyl-6-fluoroaniline
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Amino Nitrogen | Highly Negative (in free base) | Site of protonation; nucleophilic center. |
| Fluorine Atom | Negative | Electron-rich center. |
| Aromatic Ring (π-system) | Generally Negative | Susceptible to electrophilic aromatic substitution. |
| Amino Hydrogens | Positive | Hydrogen-bond donor sites. |
| Aminium Group (-NH3+ in hydrochloride) | Highly Positive | Electrophilic center; strong hydrogen-bond donor. |
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and determining the energetics of these transformations.
Transition State Analysis and Energy Barrier Determination
For any proposed synthetic route involving 2-Ethyl-6-fluoroaniline, computational methods can be used to locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A higher barrier corresponds to a slower reaction rate. By calculating these barriers, chemists can predict the feasibility of a reaction pathway and understand the factors that control the reaction speed. For instance, in a reaction like N-alkylation or acylation of the aniline, DFT calculations can model the approach of the electrophile, the formation of the new N-C bond, and the departure of the leaving group, precisely characterizing the geometry and energy of the transition state.
Free Energy Profiles of Key Synthetic Transformations
While the potential energy surface describes the intrinsic energetics of a reaction, the Gibbs free energy profile provides a more complete picture by including temperature and entropy effects. By computing the free energies of reactants, intermediates, transition states, and products, a complete free energy profile for a reaction can be constructed. This profile allows for the determination of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and which steps are rate-determining. For multi-step syntheses, such as those that might be used to produce derivatives of 2-Ethyl-6-fluoroaniline, these profiles are invaluable for optimizing reaction conditions and predicting the distribution of products.
Density Functional Theory (DFT) Studies for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. nih.gov It is particularly effective for predicting the reactivity and selectivity of organic reactions.
DFT calculations can be used to compute various reactivity descriptors that arise from FMO theory, such as electronegativity, chemical hardness, and the Fukui function. The Fukui function, in particular, is a powerful tool for predicting regioselectivity in reactions like electrophilic aromatic substitution. It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
For 2-Ethyl-6-fluoroaniline, DFT calculations would be crucial in predicting the outcome of, for example, a bromination reaction. The calculations could predict whether the bromine atom would add to the para position relative to the amino group (the most likely outcome based on typical directing effects) or to other positions on the ring. By comparing the energies of the different possible reaction intermediates (sigma complexes), the most favorable reaction pathway and thus the major product can be determined. Such predictive power is essential for designing efficient and selective synthetic routes in organic chemistry.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules like 2-Ethyl-6-fluoroaniline hydrochloride. This technique models the atomic-level movements of a molecule over time by solving Newton's equations of motion for a system of atoms and molecules. By simulating the interactions between the atoms within the molecule and with its surrounding environment (e.g., a solvent), MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the dynamics of transitions between these states.
The exploration of the conformational landscape of 2-Ethyl-6-fluoroaniline hydrochloride would begin with the definition of a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The accuracy of the MD simulation is highly dependent on the quality of the force field parameters.
A typical MD simulation protocol for 2-Ethyl-6-fluoroaniline hydrochloride would involve the following steps:
System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then typically filled with a solvent, such as water, to mimic physiological conditions.
Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable interactions.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to ensure it reaches a stable state.
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations.
Analysis of the resulting trajectory provides insights into the molecule's flexibility, the relative energies of different conformers, and the energy barriers for conformational changes. For 2-Ethyl-6-fluoroaniline hydrochloride, key conformational features of interest would be the orientation of the ethyl and amino groups relative to the fluorinated benzene ring.
Interactive Data Table: Torsional Angle Analysis of a Hypothetical MD Simulation
The following table represents hypothetical data that could be obtained from an MD simulation to analyze the conformational preferences around the C-C bond of the ethyl group and the C-N bond of the amino group.
| Dihedral Angle | Predominant Conformation (°) | Population (%) | Energy Barrier (kcal/mol) |
| C1-C6-C(ethyl)-C(methyl) | 60 | 65 | 3.5 |
| C1-C6-C(ethyl)-C(methyl) | 180 | 30 | 4.2 |
| C1-C6-C(ethyl)-C(methyl) | -60 | 5 | 5.1 |
| F-C6-C1-N | 0 | 70 | 2.8 |
| F-C6-C1-N | 180 | 30 | 3.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to predict the reactivity of chemical compounds based on their molecular structure. These models establish a mathematical relationship between a set of molecular descriptors and a specific measure of reactivity. For 2-Ethyl-6-fluoroaniline hydrochloride, QSRR models could be developed to predict various aspects of its chemical behavior, such as its susceptibility to oxidation or its participation in specific chemical reactions.
The development of a QSRR model involves several key steps:
Data Set Compilation: A dataset of compounds with known reactivity data is assembled. For predicting the reactivity of 2-Ethyl-6-fluoroaniline hydrochloride, this would ideally include a series of substituted anilines.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Quantum Chemical: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed reactivity.
Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and external validation.
Studies on substituted anilines have shown that their reactivity is often correlated with electronic properties. For instance, the presence of electron-donating or electron-withdrawing groups on the aniline ring can significantly influence the electron density at the nitrogen atom and, consequently, the molecule's reactivity. nih.govnih.gov Descriptors such as the Hammett sigma constant (σ), which quantifies the electronic effect of a substituent, are frequently used in QSRR models for anilines. nih.gov
Interactive Data Table: Hypothetical QSRR Data for Substituted Anilines
This table presents a hypothetical dataset that could be used to develop a QSRR model for the oxidation rate of substituted anilines.
| Compound | Substituent | Hammett Constant (σ) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Oxidation Rate (log k) |
| Aniline | H | 0.00 | -5.20 | 1.50 | 2.1 |
| 4-Methylaniline | 4-CH3 | -0.17 | -5.10 | 1.55 | 2.5 |
| 4-Fluoroaniline | 4-F | 0.06 | -5.35 | 1.40 | 1.9 |
| 4-Chloroaniline | 4-Cl | 0.23 | -5.45 | 1.35 | 1.7 |
| 2-Ethylaniline | 2-C2H5 | -0.15 | -5.12 | 1.58 | 2.6 |
| 2-Ethyl-6-fluoroaniline | 2-C2H5, 6-F | -0.09 | -5.25 | 1.45 | 2.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. The Hammett constant for 2-Ethyl-6-fluoroaniline is an estimated value based on the individual substituent effects.
Such a QSRR model, once validated, could be used to predict the reactivity of 2-Ethyl-6-fluoroaniline hydrochloride without the need for extensive experimental studies, thereby accelerating the research and development process.
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Scaffolds
The distinct substitution pattern of 2-Ethyl-6-fluoroaniline (B6593353) makes it an ideal starting material for the assembly of intricate organic structures that are often challenging to synthesize through other methods.
Anilines are fundamental precursors for a vast array of nitrogen-containing heterocycles. 2-Ethyl-6-fluoroaniline is particularly useful in reactions where control of regioselectivity is crucial. For instance, it can serve as the key amine component in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings. researchgate.net The steric hindrance provided by the ortho-substituents can influence the cyclization pathway, favoring the formation of specific isomers.
One of the primary applications of substituted anilines is in the synthesis of quinolines and related fused heterocyclic systems. researchgate.net Classical methods like the Skraup or Doebner-von Miller reactions, which involve the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds or glycerol (B35011) under acidic conditions, can be adapted for 2-Ethyl-6-fluoroaniline to produce highly substituted fluoroquinolines.
Table 1: Potential Heterocyclic Systems Derived from 2-Ethyl-6-fluoroaniline
| Heterocyclic System | General Synthetic Method | Reagents | Potential Application Areas |
| Quinolines | Skraup/Doebner-von Miller Reaction | Glycerol, α,β-Unsaturated Aldehydes/Ketones | Materials Science, Chemical Probes |
| Benzimidazoles | Phillips Condensation | Carboxylic Acids or Derivatives | Functional Dyes, Electronic Materials |
| Acridines | Bernthsen Acridine Synthesis | Carboxylic Acid, Zinc Chloride | Photonic Materials |
| Phenazines | Condensation with Catechols | o-Quinones/Catechols | Electro-active Polymers |
Substituted anilines are pivotal in building polyaromatic hydrocarbons (PAHs) and other extended π-systems. nih.govresearchgate.net Through diazotization followed by coupling reactions (e.g., Gomberg-Bachmann reaction), the amino group of 2-Ethyl-6-fluoroaniline can be converted into a reactive diazonium salt. This intermediate can then be used to form new carbon-carbon bonds with other aromatic systems, effectively stitching together multiple rings to construct complex polyaromatic scaffolds. The fluorine and ethyl groups remain as functional handles on the final structure, influencing its solid-state packing and electronic properties.
Application in Tandem and Cascade Reaction Sequences
The reactivity of the aniline functionality allows for its incorporation into one-pot tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. mdpi.com This approach enhances synthetic efficiency by minimizing intermediate purification steps, saving time and resources. For example, a process could be designed where 2-Ethyl-6-fluoroaniline first participates in a nucleophilic aromatic substitution or a coupling reaction, and the resulting intermediate undergoes an immediate intramolecular cyclization, triggered by a change in reaction conditions. The development of such integrated processes is a key area of modern chemical synthesis. researchgate.net
Derivatization for Functional Material Precursors (excluding biological/clinical materials)
The unique combination of an aromatic ring, a fluorine atom, and an ethyl group makes 2-Ethyl-6-fluoroaniline an attractive precursor for functional materials. psu.edu Fluorinated organic compounds are known for their high thermal stability, distinct electronic properties, and hydrophobicity.
Derivatives of 2-Ethyl-6-fluoroaniline can be envisioned as monomers for high-performance polymers. For instance, after conversion to a diamine or a diisocyanate, it could be used in polycondensation reactions to create fluorinated polyamides or polyurethanes. These materials would be expected to exhibit enhanced thermal resistance and low surface energy, making them suitable for specialized coatings or advanced composites.
Table 2: Potential Functional Material Precursors from 2-Ethyl-6-fluoroaniline
| Precursor Type | Transformation | Potential Polymer/Material | Key Properties |
| Diamine Derivative | Nitration followed by Reduction | Polyamides, Polyimides | High Thermal Stability, Chemical Resistance |
| Diisocyanate Derivative | Phosgenation of Diamine | Polyurethanes | Low Surface Energy, Hydrophobicity |
| Diazonium Salt | Polymerization via Coupling | Azo Polymers | Dyes, Optical Data Storage |
| Acrylate/Methacrylate | Acylation of Amino Group | Polyacrylates | Optoelectronic Materials |
Strategy for Introducing Fluorine Atoms into Target Molecules
The strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule. nih.gov Using 2-Ethyl-6-fluoroaniline as a building block is a direct and efficient method for introducing a fluorine atom, along with a sterically demanding ethyl group, into a specific position of a larger molecule. nih.gov This "building block approach" is often more reliable and regioselective than attempting to introduce a fluorine atom at a late stage in a synthesis. The C-F bond is exceptionally strong, meaning the fluorine atom is robust and will be retained throughout multi-step synthetic sequences. ethernet.edu.et
Development of Novel Synthetic Methodologies Utilizing the Compound
The specific steric and electronic properties of 2-Ethyl-6-fluoroaniline make it an interesting substrate for developing and testing new synthetic methods. For instance, its hindered nature presents a challenge for certain catalytic C-N or C-C bond-forming reactions. A new catalyst or reaction condition that proves effective for coupling with this hindered aniline would represent a significant methodological advancement. Research in this area could involve its use as a substrate to test the limits of new palladium, copper, or nickel-catalyzed cross-coupling reactions, thereby expanding the toolkit available to synthetic chemists for constructing sterically congested molecules. rsc.orggoogle.com
Analytical Methodologies for Research and Process Control
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of analytical procedures for 2-Ethyl-6-fluoroaniline (B6593353) hydrochloride, providing powerful separation capabilities essential for purity evaluation and for tracking the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile and thermally stable compounds like 2-Ethyl-6-fluoroaniline hydrochloride. ijarsct.co.in Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. ijarsct.co.insqu.edu.omresearchgate.net Given the aromatic and moderately polar nature of 2-Ethyl-6-fluoroaniline, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate buffer or water with an acid modifier like formic or acetic acid) is effective. oup.comresearchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of both the main compound and any impurities with different polarities.
Detection is typically achieved using a UV-Vis detector set at a wavelength where the aniline (B41778) chromophore exhibits strong absorbance, generally in the range of 240-280 nm. squ.edu.om Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity. pensoft.net
Table 1: Illustrative HPLC Gradient Elution Method
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 20 | 80 | 1.0 |
| 15.0 | 80 | 20 | 1.0 |
| 17.0 | 80 | 20 | 1.0 |
| 17.1 | 20 | 80 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
Note: This is a representative method. Actual parameters must be optimized for the specific column and instrumentation used.
Gas Chromatography is an essential technique for the analysis of volatile and semi-volatile impurities that may be present in 2-Ethyl-6-fluoroaniline hydrochloride. epa.gov This includes residual solvents from the synthesis process, starting materials, or volatile byproducts. The hydrochloride salt itself is non-volatile; therefore, analysis typically requires either derivatization or analysis of the free base form after a neutralization and extraction step.
A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A temperature-programmed oven is used to separate components based on their boiling points and interactions with the stationary phase. semanticscholar.org Detection is often performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like anilines. epa.gov
Table 2: Typical GC Parameters for Impurity Profiling
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
Note: This is a representative method. Actual parameters must be optimized for the specific analytes of interest.
Spectrophotometric Quantification Methods in Research Settings
UV-Visible spectrophotometry is a straightforward, cost-effective, and rapid method for the quantification of 2-Ethyl-6-fluoroaniline hydrochloride in solutions, provided no interfering substances absorb at the same wavelength. pnrjournal.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For quantification, a pure sample of the compound is dissolved in a UV-transparent solvent, such as ethanol or methanol (B129727). The absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). ejournal.by For substituted anilines, this is typically in the UV range. researchgate.net A calibration curve is then generated by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Electrochemical Methods for Redox Characterization and Detection in Research
Electrochemical methods, particularly cyclic voltammetry (CV), are used in research to study the redox properties of 2-Ethyl-6-fluoroaniline hydrochloride. The aniline functional group is electrochemically active and can be oxidized at a suitable electrode surface. rasayanjournal.co.inmdpi.com
In a typical CV experiment, a solution of the compound in a solvent containing a supporting electrolyte is scanned over a potential range. The resulting voltammogram provides information on the oxidation potential of the aniline moiety. This process generally involves the loss of an electron to form a cation radical. znaturforsch.comtsijournals.com The position of the oxidation peak is influenced by the electronic effects of the substituents on the aromatic ring. znaturforsch.com These studies can provide insights into the compound's electronic structure, reaction mechanisms, and potential for electropolymerization. srce.hrresearchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the comprehensive analysis of 2-Ethyl-6-fluoroaniline hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile components by GC with their detection and identification by mass spectrometry. epa.gov This is the gold standard for identifying unknown volatile impurities. As components elute from the GC column, they are ionized (typically by electron ionization), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. whitman.edumdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of the primary compound as well as non-volatile impurities and degradation products. resolvemass.ca The eluent from the HPLC system is directed to a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like aniline hydrochlorides. oup.comnih.gov LC-MS provides molecular weight information for each separated peak, enabling the identification of process-related impurities and degradation products. researchgate.netoup.com Single Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification of trace-level impurities. oup.comnih.gov
Table 3: Hypothetical Mass Spectrometry Data (LC-MS with ESI+)
| Compound | Formula | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) |
|---|---|---|---|
| 2-Ethyl-6-fluoroaniline | C₈H₁₀FN | 140.08 | 125.06 (Loss of CH₃), 112.07 (Loss of C₂H₄) |
| 2-Ethyl-aniline (impurity) | C₈H₁₁N | 122.10 | 107.08 (Loss of CH₃), 94.09 (Loss of C₂H₄) |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a definitive technique for structural elucidation. globalresearchonline.netnih.gov By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain detailed NMR spectra (e.g., ¹H, ¹³C, ¹⁹F) of compounds as they elute from the column. This allows for the unambiguous structural confirmation of the main component and the definitive identification of unknown impurities or degradants without the need for prior isolation. google.com
Future Directions and Emerging Research Avenues
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of 2-Ethyl-6-fluoroaniline (B6593353) hydrochloride into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant future direction. These technologies are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. youtube.comacs.org Automated platforms, such as the SynFini™ system, combine artificial intelligence for route design with robotic execution for synthesis and testing, drastically reducing the development cycle from weeks or months to days. youtube.com
For a molecule like 2-Ethyl-6-fluoroaniline hydrochloride, HTE can be employed to rapidly screen a wide array of reaction conditions, catalysts, and coupling partners to discover novel derivatives. acs.org This is particularly valuable in medicinal chemistry, where rapid exploration of chemical space is crucial for identifying lead compounds. umich.edu By utilizing microscale parallel experimentation, researchers can efficiently map the reactivity of this compound and identify optimal conditions for various transformations, such as C-H functionalization or cross-coupling reactions, which are frequently used in pharmaceutical development. acs.orgacs.org The operational simplicity and applicability of HTE to a broad range of reactions, including aminations and Suzuki-Miyaura couplings, could significantly accelerate the discovery of new applications for this specific aniline (B41778) derivative. acs.orgnih.gov
Table 1: Potential HTE Screening for 2-Ethyl-6-fluoroaniline hydrochloride Derivatives
| Reaction Type | Variables to Screen | Potential Outcome |
| C-H Olefination | Catalysts (e.g., Palladium), Ligands, Solvents, Oxidants | Efficient synthesis of para-olefinated aniline derivatives as building blocks. uva.nl |
| Buchwald-Hartwig Amination | Amine coupling partners, Catalysts, Bases | Access to a diverse library of N-aryl compounds. acs.org |
| Photo-Minisci Reaction | Heteroaromatic coupling partners, Photocatalysts, Solvents | Late-stage functionalization to create complex medicinal chemistry analogs. acs.org |
| Negishi Coupling | Organozinc reagents, Catalysts | Formation of C(sp²)-C(sp³) bonds to increase molecular three-dimensionality. acs.org |
Exploration of Novel Catalytic Transformations for Its Functionalization
Future research will undoubtedly focus on discovering novel catalytic methods to functionalize the 2-Ethyl-6-fluoroaniline hydrochloride molecule. Transition-metal-catalyzed C–H functionalization has become a powerful tool for derivatizing core structures like anilines. bath.ac.uk The specific substitution pattern of 2-Ethyl-6-fluoroaniline hydrochloride presents unique challenges and opportunities for regioselective transformations.
Researchers are exploring various catalysts, including those based on palladium, rhodium, and ruthenium, to achieve ortho-, meta-, and para-selective functionalization of aniline derivatives. bath.ac.ukresearchgate.net For instance, palladium catalysis with a specialized S,O-ligand has been shown to achieve para-selective C–H olefination of anilines, a transformation that could be applied to 2-Ethyl-6-fluoroaniline hydrochloride to create valuable synthetic intermediates. uva.nl Similarly, ruthenium(II) complexes have been used for C-H functionalization with removable directing groups, offering a pathway to synthesize complex heterocyclic structures like indoles from anilines. acs.org
The development of photocatalytic methods also opens new avenues. Recent studies have demonstrated the difluoroalkylation of anilines using organic photocatalysts under mild conditions, a process that proceeds through the formation of an electron-donor-acceptor (EDA) complex. acs.org Exploring similar photoinduced transformations for 2-Ethyl-6-fluoroaniline hydrochloride could lead to novel fluorinated compounds with unique properties.
Advanced Materials Science Applications (excluding biological/clinical applications)
The presence of a fluorine atom in 2-Ethyl-6-fluoroaniline hydrochloride suggests significant potential for its use in advanced materials science. Fluorination imparts unique properties to organic molecules, including high thermal stability, chemical inertness, and specific optical and electrical characteristics. numberanalytics.com These properties are highly desirable in the development of high-performance materials. numberanalytics.com
One promising area is the synthesis of specialty polymers. Polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in various applications. Synthesizing polymers from new aniline monomers, such as derivatives of 2-Ethyl-6-fluoroaniline hydrochloride, could lead to materials with modified properties. rsc.org The ortho-substituents (ethyl and fluoro groups) would influence the polymer's morphology, solubility, and electronic characteristics, potentially leading to new materials for sensors, performance coatings, or electronics. rsc.orgnbinno.com The strong carbon-fluorine bond could enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for use in harsh environments. numberanalytics.com
Table 2: Potential Impact of Fluorine and Ethyl Groups on Polymer Properties
| Substituent | Property Influence | Potential Application |
| Fluorine | High thermal stability, Chemical resistance, Modified electronic properties | High-performance polymers for aerospace, chemically resistant coatings. numberanalytics.com |
| Ethyl Group | Increased solubility, Altered chain packing and morphology | Processable conductive polymers, materials for organic electronics. rsc.org |
Theoretical Prediction of Uncharted Reactivity Patterns and Synthetic Routes
Computational chemistry offers a powerful tool for predicting the reactivity of molecules like 2-Ethyl-6-fluoroaniline hydrochloride, thereby guiding the design of new synthetic routes and experiments. Quantum-chemical calculations, such as density functional theory (DFT), can be used to investigate the thermodynamics of reactions and predict electrochemical properties like one-electron oxidation potentials. umn.eduresearchgate.netresearchgate.net
Studies on substituted anilines have shown a strong correlation between theoretically calculated properties, such as the energy of the highest occupied molecular orbital (HOMO), and experimental oxidation potentials. umn.edu By applying these computational methods to 2-Ethyl-6-fluoroaniline hydrochloride, researchers can predict its susceptibility to oxidation and other electrophilic substitution reactions. This theoretical insight can help in selecting the most promising reaction pathways before undertaking experimental work, saving time and resources.
Furthermore, computational tools can predict the influence of the ethyl and fluoro substituents on the molecule's lipophilicity and electronic characteristics. nih.gov The analysis of frontier molecular orbitals (HOMO-LUMO gap) can provide information about the kinetic stability and reactivity of the compound. nih.gov This predictive power allows for the in silico design of derivatives with tailored properties and the exploration of uncharted synthetic possibilities that might not be intuitively obvious.
Green Chemistry Innovations in Its Synthesis and Utilization
A key future direction for the chemistry of 2-Ethyl-6-fluoroaniline hydrochloride involves the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. sci-hub.stacs.org Traditional aniline synthesis often involves harsh conditions and produces significant waste. labnews.co.uk
Emerging green innovations focus on alternative reaction media and energy sources. For example, researchers at the University of Glasgow have developed a method for producing anilines using the electrolysis of water to provide protons and electrons, which are delivered to nitrobenzene (B124822) precursors via a redox mediator. labnews.co.uk This electrochemical approach avoids the use of hydrogen from fossil fuels and energy-intensive high-pressure conditions, offering a much cleaner production route. labnews.co.ukchemistryworld.com
Biocatalysis presents another green alternative. The use of enzymes, such as engineered nitroreductases, allows for the reduction of aromatic nitro compounds to anilines under mild conditions in aqueous buffers. nih.gov An enzymatic platform based on the oxidative amination of cyclohexanones has also been developed for aniline synthesis. researchgate.net These biocatalytic methods offer high chemoselectivity and avoid the need for precious-metal catalysts and high-pressure hydrogen gas. nih.gov Applying these green synthesis platforms to the precursors of 2-Ethyl-6-fluoroaniline hydrochloride could significantly reduce the environmental footprint of its production.
Table 3: Comparison of Aniline Synthesis Methods
| Method | Conditions | Advantages | Disadvantages |
| Traditional Hydrogenation | High pressure & temperature, precious-metal catalysts | High yield | Energy-intensive, uses hydrogen from fossil fuels, catalyst cost. labnews.co.uk |
| Electrocatalytic Reduction | Ambient temperature & pressure, electrolysis, redox mediator | Uses renewable electricity, avoids fossil fuels, less waste. labnews.co.uk | Requires development for industrial scale-up. labnews.co.uk |
| Biocatalytic Reduction (Nitroreductase) | Room temperature & pressure, aqueous buffer | High chemoselectivity, mild conditions, avoids metal catalysts. nih.gov | Enzyme stability and cost, substrate solubility limitations. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-6-fluoroaniline hydrochloride, and how can their efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic hydrogenation of precursor nitroarenes. Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., palladium on carbon for reductions). Analytical techniques like thin-layer chromatography (TLC) or HPLC should monitor intermediate purity . For reproducibility, validate each step using spectroscopic characterization (e.g., NMR for amine intermediates) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing 2-Ethyl-6-fluoroaniline hydrochloride?
- Methodological Answer : Use H/C NMR to confirm the aromatic substitution pattern and ethyl/fluoro group placement. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98% by area normalization). Cross-reference data with certified reference standards to validate analytical conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of 2-Ethyl-6-fluoroaniline hydrochloride across studies?
- Methodological Answer : Conduct systematic comparative analyses under controlled conditions (e.g., pH, temperature). For solubility discrepancies, use standardized shake-flask methods with HPLC quantification. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS to identify degradation products. Statistical tools like ANOVA can isolate variables causing discrepancies .
Q. What strategies are effective in elucidating the reaction mechanisms involving 2-Ethyl-6-fluoroaniline hydrochloride in complex organic syntheses?
- Methodological Answer : Employ isotopic labeling (e.g., O or H) to track reaction pathways. Computational modeling (DFT calculations) predicts intermediates and transition states. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps. Validate hypotheses using controlled trapping experiments (e.g., radical scavengers) .
Q. How should researchers design toxicity studies for 2-Ethyl-6-fluoroaniline hydrochloride given limited existing data?
- Methodological Answer : Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Proceed to in vivo models (rodent LD studies) with dose-response analysis. Include histopathological evaluations and metabolomic profiling to identify organ-specific effects. Reference safety protocols from structurally similar aryl amines (e.g., 2-Chloro-6-methylaniline) for handling guidelines .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for interpreting variability in biological activity data for derivatives of 2-Ethyl-6-fluoroaniline hydrochloride?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to correlate structural modifications (e.g., substituent position) with activity trends. Apply non-linear regression models for dose-response curves (e.g., Hill equation). Report confidence intervals and p-values to distinguish signal from noise. Transparently document outlier exclusion criteria .
Q. How can researchers validate the purity of 2-Ethyl-6-fluoroaniline hydrochloride batches when discrepancies arise in elemental analysis?
- Methodological Answer : Combine complementary techniques: X-ray diffraction (XRD) for crystallinity, Karl Fischer titration for moisture content, and ICP-MS for trace metal contaminants. Cross-check with independent laboratories using ISO/IEC 17043-accredited methods. If inconsistencies persist, recalibrate instruments with certified calibration standards .
Experimental Design Considerations
Q. What controls are essential in catalytic studies using 2-Ethyl-6-fluoroaniline hydrochloride as a substrate?
- Methodological Answer : Include blank reactions (no catalyst), negative controls (inert substituents), and positive controls (known reactive analogs). Monitor side reactions via GC-MS or in situ IR spectroscopy. Quantify catalyst turnover frequency (TOF) and leaching using inductively coupled plasma (ICP) analysis .
Q. How should researchers address reproducibility challenges in scaling up 2-Ethyl-6-fluoroaniline hydrochloride synthesis from milligram to gram quantities?
- Methodological Answer : Perform kinetic profiling to identify heat/mass transfer limitations. Use design of experiments (DoE) to optimize parameters (e.g., stirring rate, solvent volume). Validate scalability in pilot reactors with real-time monitoring (e.g., ReactIR). Compare purity and yield metrics across scales using ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
